molecular formula C7H7ClN2OS B1591930 2-Aminobenzo[d]thiazol-6-ol hydrochloride CAS No. 26278-78-4

2-Aminobenzo[d]thiazol-6-ol hydrochloride

Cat. No. B1591930
CAS RN: 26278-78-4
M. Wt: 202.66 g/mol
InChI Key: VLQGGLVKPGDBAH-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazol-6-ol hydrochloride, also known as ABTOH, is a heterocyclic compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. It has antimicrobial, antioxidant, and anticancer properties and may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, which include 2-Aminobenzo[d]thiazol-6-ol hydrochloride, has been a subject of interest in recent years . The synthesis methods include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .


Molecular Structure Analysis

The molecular formula of 2-Aminobenzo[d]thiazol-6-ol hydrochloride is C7H7ClN2OS . Its molecular weight is 202.66 g/mol . The IUPAC name is 2-amino-1,3-benzothiazol-6-ol hydrochloride .


Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . These reactions often involve the use of 2-aminobenzothiazole as a starting material in the synthesis of biologically active compounds . The reactions are often carried out in the context of the concept of green synthesis, using water as a nontoxic and widely available solvent .


Physical And Chemical Properties Analysis

2-Aminobenzo[d]thiazol-6-ol hydrochloride is a white crystalline powder that is soluble in water and ethanol. It has a molecular weight of 202.66 g/mol . The compound is stored at 2-8°C .

Scientific Research Applications

  • Organic Chemistry and Medicinal Chemistry

    • This compound could potentially be used in the synthesis of biologically active compounds . Benzothiazoles (BTAs), which include 2-aminobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds .
    • The synthesis of BTA derivatives was carried out in the context of the concept of green synthesis. One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
  • Pharmacology

    • Molecules with a benzothiazole moiety have a pronounced spectrum of biological activity, exhibiting, along with antiviral, also antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, immunomodulatory effects .
    • BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
  • Green Chemistry

    • In a number of recent studies, the synthesis of BTA derivatives was carried out in the context of the concept of green synthesis . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . They have a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

properties

IUPAC Name

2-amino-1,3-benzothiazol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGGLVKPGDBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613387
Record name 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[d]thiazol-6-ol hydrochloride

CAS RN

26278-78-4
Record name 2-Amino-1,3-benzothiazol-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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